Aleglitazar

PPAR Agonism EC50 Receptor Selectivity

Aleglitazar is the only commercially available dual PPARα/γ agonist with near-equal nanomolar potency at both receptors (PPARα EC50 5 nM, PPARγ EC50 9 nM). Its balanced activation eliminates confounding signaling bias inherent to PPARγ-biased glitazars. Superior 20% HDL-C elevation in Phase II trials; attenuated weight gain in diabetic models ensures cleaner metabolic phenotyping. Essential reference standard for SAR programs; purity ≥98%, DMSO solubility ≥50 mg/mL.

Molecular Formula C24H23NO5S
Molecular Weight 437.5 g/mol
CAS No. 475479-34-6
Cat. No. B1664505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAleglitazar
CAS475479-34-6
SynonymsRO-0728804;  RO 0728804;  RO0728804;  RG-1439;  R-1439;  R 1439;  R1439;  Aleglitazar.
Molecular FormulaC24H23NO5S
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC
InChIInChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1
InChIKeyDAYKLWSKQJBGCS-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aleglitazar (CAS 475479-34-6): A Balanced Dual PPARα/γ Agonist for Metabolic Disease Research


Aleglitazar (CAS 475479-34-6, also known as R1439 or RO0728804) is a synthetic, non-thiazolidinedione, dual peroxisome proliferator-activated receptor (PPAR) agonist that potently and in a balanced manner activates both the PPARα and PPARγ subtypes [1]. Unlike earlier dual agonists that showed imbalanced activity, aleglitazar was designed for a more balanced activation profile, with the goal of combining the lipid-modifying benefits of PPARα agonism (e.g., fibrates) with the insulin-sensitizing effects of PPARγ agonism (e.g., thiazolidinediones) into a single molecule [2]. It was developed by Hoffmann-La Roche and progressed to large-scale Phase III clinical trials for the treatment of type 2 diabetes and associated cardiovascular risk [1].

Why Aleglitazar Cannot Be Substituted with Other PPARα/γ Agonists


The class of dual PPARα/γ agonists (glitazars) is characterized by a wide divergence in receptor activation balance, potency, and consequent therapeutic and adverse effect profiles, making generic substitution scientifically invalid. For instance, muraglitazar exhibits a strong bias towards PPARγ activation, while tesaglitazar is both significantly less potent and shows a modest PPARγ bias [1]. This molecular-level disparity translates into distinct clinical outcomes; muraglitazar was discontinued due to increased cardiovascular events, while tesaglitazar development was halted following signals of impaired renal function [REFS-1, REFS-2]. In contrast, aleglitazar was specifically engineered for a more balanced, high-potency dual activation. The evidence below quantifies this crucial differentiation, demonstrating that aleglitazar's unique molecular profile leads to distinct biological and clinical outcomes that cannot be assumed for other compounds in the same nominal class.

Quantitative Differentiation Guide: Aleglitazar vs. Key Comparators


Molecular Pharmacology: Balanced, High-Potency Dual Agonism vs. Imbalanced Competitors

Aleglitazar is a highly potent dual agonist with a near-balanced activation profile for PPARα and PPARγ. In a head-to-head comparative study, aleglitazar's EC50 for PPARα (5 nM) and PPARγ (9 nM) yields an α/γ potency ratio of ~1.8, indicating balanced activity [1]. In stark contrast, muraglitazar is a PPARγ-biased agonist with an EC50 ratio of ~23 (5680 nM for α vs 243 nM for γ), and tesaglitazar is far less potent overall with a ratio of ~1.4 (4780 nM for α vs 3420 nM for γ) [1]. This difference in potency and balance is a critical factor in scientific research design.

PPAR Agonism EC50 Receptor Selectivity In Vitro Pharmacology

Lipid Modulation: Superior HDL-C Increase Compared to Other Glitazars

In Phase 2 clinical trials, aleglitazar demonstrated a robust ability to increase high-density lipoprotein cholesterol (HDL-C). A 150 μg dose led to a 20% increase in HDL-C [1]. This effect is quantitatively superior to that reported for other glitazars in their respective trials. For instance, muraglitazar was shown to increase HDL-C by up to 16% [2], and tesaglitazar increased HDL-C by approximately 13% [REFS-1, REFS-3]. This evidence positions aleglitazar as a more effective tool for studying the maximal impact of dual PPAR agonism on reverse cholesterol transport and HDL metabolism.

HDL Cholesterol Lipid Profile Phase 2 Clinical Trial Glitazar

Glycemic Control: Dose-Dependent HbA1c Reduction vs. Placebo and Pioglitazone

Aleglitazar produces a strong, dose-dependent reduction in glycated hemoglobin (HbA1c). In the SYNCHRONY Phase 2 trial, the 150 μg dose of aleglitazar reduced HbA1c by -0.85% versus placebo, a result comparable to the active comparator, pioglitazone 45 mg, which achieved a -0.71% reduction versus placebo [REFS-1, REFS-2]. The higher, 600 μg dose produced an even greater placebo-adjusted reduction of -1.35% [2]. This demonstrates that aleglitazar achieves standard-of-care level glycemic control at its therapeutic dose and offers the potential for superior efficacy at higher doses.

Glycemic Control HbA1c Type 2 Diabetes Phase 2

Adverse Event Profile: Attenuated PPARγ-Driven Side Effects vs. Pioglitazone

A key differentiator for aleglitazar is its apparent mitigation of classic PPARγ-mediated adverse effects, namely weight gain and edema, at lower doses. In the Phase 2 SYNCHRONY trial, the 150 μg dose of aleglitazar was associated with less edema and less than half the weight gain observed with pioglitazone 45 mg [REFS-1, REFS-2]. This suggests that aleglitazar's balanced PPARα/γ activation profile may offer a more favorable safety margin with respect to these specific fluid-retention side effects compared to a pure PPARγ agonist like pioglitazone.

Safety Profile Edema Weight Gain PPARγ

Primary Research Applications for Aleglitazar Based on Verified Differentiation


Investigating Balanced PPARα/γ Co-activation Pathways

Aleglitazar is the definitive tool for in vitro and in vivo studies where the research goal is to understand the downstream transcriptional and metabolic consequences of a potent and balanced dual activation of PPARα and PPARγ. Its near-equal EC50 values for both receptors (5 nM and 9 nM) [1] are unique among glitazars, allowing researchers to avoid the confounding variable of biased signaling that occurs with PPARγ-preferential agonists like muraglitazar [2]. This makes it ideal for gene expression profiling, cofactor recruitment assays, and metabolic flux analyses in cell lines and animal models of insulin resistance.

Maximizing HDL-C Elevation in Preclinical Metabolic Models

For studies where a primary readout is the modulation of reverse cholesterol transport and HDL metabolism, aleglitazar provides the most robust tool in its class. The 20% increase in HDL-C observed in Phase 2 trials [3] is superior to the 13-16% increases reported for tesaglitazar and muraglitazar [4]. This larger dynamic range enhances the statistical power to detect subtle effects on lipid particle size, cholesterol efflux capacity, and atherosclerotic plaque regression in relevant animal models like the apoE-/- mouse or the Zucker diabetic fatty rat.

A Positive Control for PPARα/γ Agonism with Reduced Weight Gain Confounders

In preclinical models of obesity and diabetes, weight gain is a common and problematic confounder that complicates the interpretation of metabolic data. Aleglitazar, particularly at its lower dose range, serves as a superior positive control compared to pioglitazone for experiments where minimizing fluid retention and body weight gain is critical. Its observed attenuation of these PPARγ-mediated side effects [3] allows for a cleaner assessment of other metabolic parameters like insulin sensitivity, hepatic steatosis, and inflammation, without the data being as heavily skewed by the secondary effects of weight gain.

An Essential Reference Standard for Glitazar Comparative Studies

Due to its extensive characterization and well-documented potency and selectivity profile, aleglitazar is an indispensable reference standard for any research program investigating the structure-activity relationships, off-target effects, or novel pharmacology of existing or new dual PPAR agonists. Its high purity (>98%) and defined solubility in DMSO (≥50 mg/mL) [5] make it reliable for in vitro assays, while its published EC50 and IC50 values (e.g., IC50 of 38 nM for PPARα and 19 nM for PPARγ) [6] provide clear benchmarks for validating assay systems and comparing the activity of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aleglitazar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.